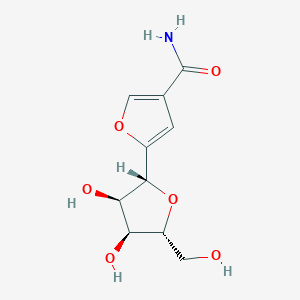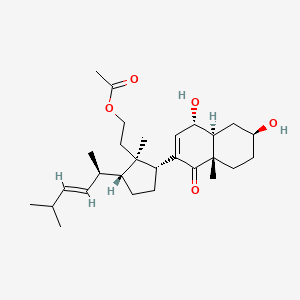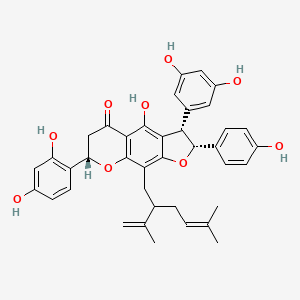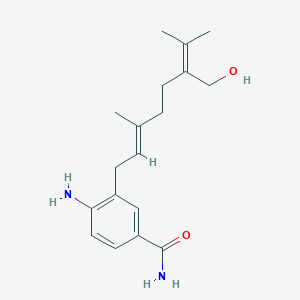
7-Deoxyloganetin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-deoxyloganetin is an iridoid monoterpenoid that is the methyl ester of 7-deoxyloganetic acid. It has a role as a plant metabolite. It is a cyclopentapyran, an iridoid monoterpenoid, a methyl ester and a lactol. It derives from a 7-deoxyloganetic acid.
Applications De Recherche Scientifique
1. Iridoid Biosynthesis in Plants
7-Deoxyloganetin plays a crucial role in the biosynthesis of iridoids, a group of secondary metabolites found in various medicinal plants. Research has identified enzymes like glucosyltransferases that specifically act on this compound, indicating its importance in plant metabolic pathways. For instance, a study on Lonicera japonica cells highlighted the enzyme's preference for this compound in glucosylation processes, underscoring its role in the biosynthesis of loganin and related compounds (Yamamoto et al., 2002).
2. Role in the Synthesis of Monoterpenoid Indole Alkaloids
The compound is also significant in the synthesis of monoterpenoid indole alkaloids (MIAs), which are important for their therapeutic properties. A study demonstrated the function of this compound acid synthase in the three-step oxidation process, vital for forming 7-deoxyloganetic acid, a precursor in MIA biosynthesis (Salim et al., 2014).
3. Potential Therapeutic Applications
Though not directly related to this compound, research on compounds in the same chemical family or biosynthetic pathway can hint at potential therapeutic applications. For instance, studies on iridoids and related compounds have explored their roles in alleviating depressive-like behavior and their impact on various biochemical processes in the body. However, it is crucial to note that these studies do not directly involve this compound but are relevant due to their connection in biochemical pathways and structural similarities (Nashwa Amin et al., 2020).
Propriétés
Formule moléculaire |
C11H16O4 |
|---|---|
Poids moléculaire |
212.24 g/mol |
Nom IUPAC |
methyl (1R,4aS,7S,7aR)-1-hydroxy-7-methyl-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylate |
InChI |
InChI=1S/C11H16O4/c1-6-3-4-7-8(10(12)14-2)5-15-11(13)9(6)7/h5-7,9,11,13H,3-4H2,1-2H3/t6-,7+,9+,11+/m0/s1 |
Clé InChI |
GGFAHFSRIITJIJ-NONSRLQASA-N |
SMILES isomérique |
C[C@H]1CC[C@H]2[C@@H]1[C@@H](OC=C2C(=O)OC)O |
SMILES canonique |
CC1CCC2C1C(OC=C2C(=O)OC)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



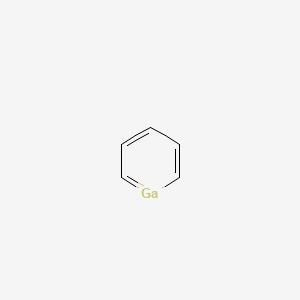
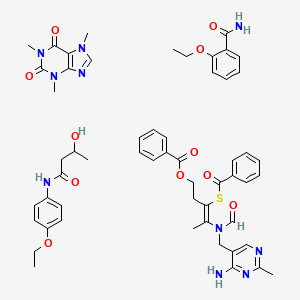
![N-(2-(((3S,4S)-1-(4-(Benzo[d][1,3]dioxol-5-yl)-4-hydroxycyclohexyl)-4-ethoxypyrrolidin-3-yl)amino)-2-oxoethyl)-3-(trifluoromethyl)benzamide](/img/structure/B1248720.png)

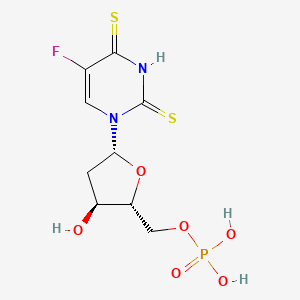
![(2E,4E)-N-[(3S,4R)-3,4-dihydroxy-3-[(1E,3E,5E)-7-[(2-hydroxy-5-oxocyclopent-1-en-1-yl)amino]-7-oxohepta-1,3,5-trienyl]-6-oxocyclohex-1-en-1-yl]-4,6-dimethyldeca-2,4-dienamide](/img/structure/B1248725.png)
